Cas no 2172044-79-8 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid
- EN300-1580561
- 2172044-79-8
-
- Inchi: 1S/C24H26F2N2O5/c1-2-12-28(13-11-21(29)30)22(31)24(25,26)15-27-23(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,2,11-15H2,1H3,(H,27,32)(H,29,30)
- InChI Key: DGISUTARHHCBNG-UHFFFAOYSA-N
- SMILES: FC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(C(N(CCC(=O)O)CCC)=O)F
Computed Properties
- Exact Mass: 460.18097826g/mol
- Monoisotopic Mass: 460.18097826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.9Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1580561-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1580561-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1580561-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-propylpropanamido]propanoic acid |
2172044-79-8 | 100mg |
$2963.0 | 2023-09-24 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic Acid: A Comprehensive Overview
The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid, with CAS No. 2172044-79-8, is a highly specialized organic molecule that has garnered significant attention in the fields of chemical synthesis and drug development. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a difluorinated moiety, and an N-propyl substituent. These structural features make it a valuable tool in peptide synthesis and other advanced chemical applications.
The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in peptide chemistry. It plays a critical role in solid-phase peptide synthesis (SPPS) by temporarily blocking the amino terminus of amino acids during the synthesis process. The presence of the Fmoc group in this compound underscores its potential utility in constructing complex peptide sequences with high precision. Recent advancements in peptide synthesis have further highlighted the importance of such protecting groups in achieving high yields and maintaining sequence fidelity.
The difluorinated moiety in this compound adds another layer of complexity and functionality. Fluorine atoms are known for their unique electronic properties, which can significantly influence the physicochemical properties of molecules. In this case, the difluorination at the 2-position of the propanoic acid backbone likely enhances the compound's stability and solubility, making it more amenable to various chemical transformations. Furthermore, fluorinated compounds are increasingly being explored for their potential in drug design due to their ability to modulate pharmacokinetic profiles.
The N-propyl substituent introduces additional steric bulk and hydrophobicity to the molecule. This feature can be advantageous in certain applications where increased lipophilicity is desired, such as in the design of membrane-permeable drugs or bioactive molecules. Recent studies have demonstrated that such substituents can also influence the bioavailability and efficacy of therapeutic agents, making them a valuable component in medicinal chemistry.
In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of such a complex molecule requires a combination of advanced synthetic techniques, including coupling reactions, protection/deprotection strategies, and fluorination methods. Researchers have employed various approaches to optimize the synthesis of similar compounds, with a particular focus on improving reaction efficiency and minimizing side reactions.
From an applications perspective, this compound holds promise in several areas. Its role as an intermediate in peptide synthesis is perhaps its most immediate application. However, its unique structural features also suggest potential uses in other domains such as materials science and biotechnology. For instance, the Fmoc group could serve as a versatile handle for attaching various functional groups or for facilitating post-synthetic modifications.
Recent research has also explored the use of fluorinated amino acids like this one in designing bioactive molecules with enhanced stability and selectivity. By incorporating fluorine atoms into key positions within the molecule, chemists can fine-tune its interactions with biological systems. This approach has been particularly fruitful in developing inhibitors for enzymes and receptors involved in various disease pathways.
In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid represents a sophisticated molecule with diverse applications across multiple disciplines. Its unique structure combines well-known functional groups with novel features that make it an attractive target for further research and development. As our understanding of its properties continues to grow, so too will its potential impact on fields ranging from drug discovery to materials science.
2172044-79-8 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-propylpropanamidopropanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)